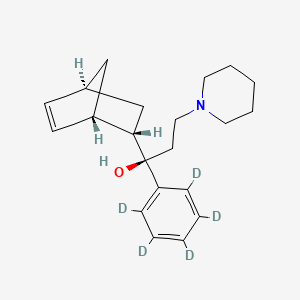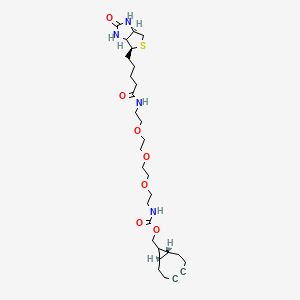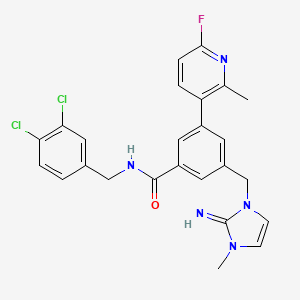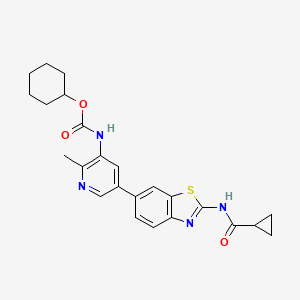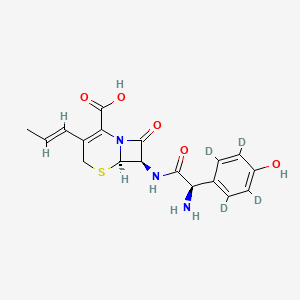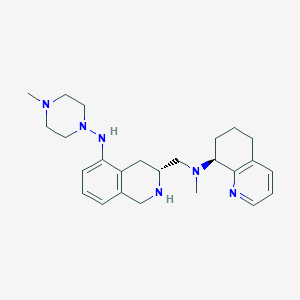
CXCR4 antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR4 antagonist 2 is a compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. By blocking the CXCR4 receptor, this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of cyclohexylamine and 3-methyl-6,6-dimethyl-5,6-dihydroimidazo[1,2-b]thiazole as starting materials. These compounds undergo a series of reactions, including condensation, cyclization, and thiourea formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
CXCR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary, but typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
CXCR4 antagonist 2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CXCR4 in cancer metastasis and to develop potential anticancer therapies.
Immunology: The compound helps in understanding immune cell trafficking and the immune response in various diseases.
HIV Research: This compound is used to investigate the role of CXCR4 in HIV infection and to develop potential antiviral therapies.
Drug Delivery: The compound is explored for its potential in targeted drug delivery systems, particularly in cancer therapy.
作用机制
CXCR4 antagonist 2 exerts its effects by binding to the CXCR4 receptor and preventing its activation by its natural ligand, CXCL12. This blockade inhibits downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the modulation of immune cell trafficking, inhibition of cancer cell metastasis, and potential antiviral effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Plerixafor (AMD3100): A well-known CXCR4 antagonist used in stem cell mobilization.
Ulocuplumab: Another CXCR4 antagonist with potential anticancer effects.
BPRCX807: A potent and selective CXCR4 antagonist used in hepatocellular carcinoma research.
Uniqueness
CXCR4 antagonist 2 is unique due to its specific chemical structure, which provides high selectivity and potency in inhibiting the CXCR4 receptor. This makes it a valuable tool in both research and potential therapeutic applications, offering advantages over other CXCR4 antagonists in terms of efficacy and safety .
属性
分子式 |
C25H36N6 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC 名称 |
(3R)-N-(4-methylpiperazin-1-yl)-3-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C25H36N6/c1-29-12-14-31(15-13-29)28-23-9-3-7-20-17-27-21(16-22(20)23)18-30(2)24-10-4-6-19-8-5-11-26-25(19)24/h3,5,7-9,11,21,24,27-28H,4,6,10,12-18H2,1-2H3/t21-,24+/m1/s1 |
InChI 键 |
SVWVXBQDFIMNCL-QPPBQGQZSA-N |
手性 SMILES |
CN1CCN(CC1)NC2=CC=CC3=C2C[C@@H](NC3)CN(C)[C@H]4CCCC5=C4N=CC=C5 |
规范 SMILES |
CN1CCN(CC1)NC2=CC=CC3=C2CC(NC3)CN(C)C4CCCC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
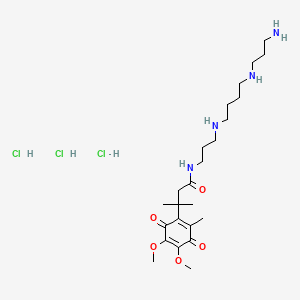
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
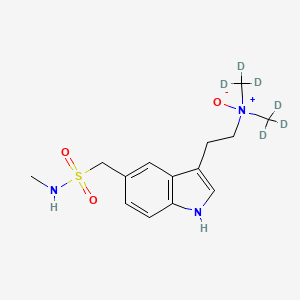
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
